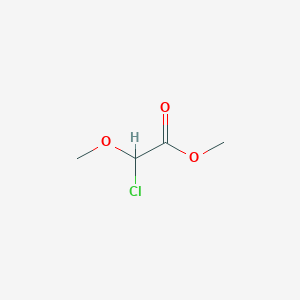
Methyl 2-chloro-2-methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-2-methoxyacetate is a chemical compound with the CAS Number: 13157-96-5 . It has a molecular weight of 138.55 and its linear formula is C4H7ClO3 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H7ClO3 . This indicates that the molecule is composed of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 138.55 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . .Applications De Recherche Scientifique
1. Application in Antibody Production for Pesticide Detection
Methyl 2-chloro-2-methoxyacetate has been utilized in the synthesis of haptens containing dioxaphosphorinan methoxyacetic acid linker arms. These haptens, when conjugated to proteins, are used to produce polyclonal sera for the detection of various organophosphate pesticides, demonstrating its role in enhancing agricultural safety and environmental monitoring (ten Hoeve et al., 1997).
2. In Electrodialysis for Producing Methyl Methoxyacetate
Research has explored the use of bipolar membrane electrodialysis in an organic medium for the safe and environmentally friendly production of methyl methoxyacetate, a derivative of this compound. This process is significant for industrial applications and in the development of environmentally sustainable manufacturing processes (Li, Huang, & Xu, 2009).
3. Synthesis of Pyrimidine Intermediates
This compound is involved in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, an important intermediate compound in pyrimidine chemistry. This compound has potential applications in the pharmaceutical and agricultural sectors, particularly in the development of novel drugs and agrochemicals (Liu Guo-ji, 2009).
4. Enzymatic Kinetic Resolution in Organic Chemistry
This compound has been employed as an acyl donor in the enzymatic kinetic resolution of 2-heptylamine, demonstrating its utility in organic synthesis and pharmaceutical research for producing optically active compounds (Sun, Dai, Meng, & Deng, 2010).
Safety and Hazards
The safety information available indicates that Methyl 2-chloro-2-methoxyacetate is a compound that requires careful handling. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H227, H315, H319, and H335 . These statements indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Mode of Action
It’s known that the compound can participate in elimination reactions . In such reactions, a base removes a proton from the β carbon, more or less simultaneously with the formation of a double bond and the loss of a leaving group . This process could potentially lead to the formation of new compounds within the body.
Propriétés
IUPAC Name |
methyl 2-chloro-2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-7-3(5)4(6)8-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOWHZYIFORKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13157-96-5 |
Source


|
| Record name | Methyl 2-chloro-2-methoxy-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-ethoxybenzamide](/img/structure/B2902518.png)



![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2902525.png)

![1-Methyl-3-({thieno[2,3-d]pyrimidin-4-yloxy}methyl)piperidine](/img/structure/B2902527.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2902533.png)


